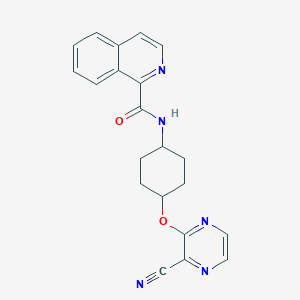

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is a synthetic small molecule characterized by a trans-cyclohexyl core substituted with a 3-cyanopyrazine moiety and linked to an isoquinoline-1-carboxamide group.

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]isoquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c22-13-18-21(25-12-11-23-18)28-16-7-5-15(6-8-16)26-20(27)19-17-4-2-1-3-14(17)9-10-24-19/h1-4,9-12,15-16H,5-8H2,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRKMRLMYRXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:

Preparation of the pyrazine derivative: : This usually involves the nitration of pyrazine followed by subsequent reduction and substitution reactions to introduce the cyano group.

Cyclohexyl group attachment: : The cyclohexyl ring is introduced through a series of reactions involving cyclohexanone and suitable reagents.

Isoquinoline attachment: : The isoquinoline moiety is synthesized separately and then coupled with the intermediate product formed from the previous steps.

Final coupling: : The final product is obtained by coupling the cyano-substituted pyrazine-cyclohexyl intermediate with isoquinoline using specific coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: : Oxidation of specific functional groups can modify the compound's reactivity and biological activity.

Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, thereby affecting its pharmacological properties.

Substitution: : Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents and enhance its activity or modify its solubility.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Including sodium borohydride or lithium aluminium hydride.

Substitution reagents: : Such as halogenating agents, Grignard reagents, or organolithium compounds.

Major Products Formed

The major products formed from these reactions typically involve modifications to the functional groups attached to the cyclohexyl and isoquinoline moieties, leading to derivatives with potentially varied pharmacological activities.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide finds applications in:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Explored for its potential interactions with biological macromolecules.

Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: : Employed in the development of novel materials or as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide exerts its effects involves:

Molecular Targets: : Binding to specific proteins or enzymes within the body, potentially inhibiting or modulating their activity.

Pathways Involved: : Affecting cellular signaling pathways, such as those involved in inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing key differences in molecular features, physicochemical properties, and inferred biological activities.

N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide

- Structure: Shares the trans-cyclohexyloxy-3-cyanopyrazine scaffold but replaces the isoquinoline carboxamide with a 3,4-difluorobenzenesulfonamide group.

- Molecular Formula : C₁₇H₁₆F₂N₄O₃S (vs. C₂₁H₂₀N₅O₂ for the target compound).

- Key Differences: Sulfonamide vs. Fluorine Substituents: The 3,4-difluoro group on the benzene ring may increase metabolic stability and membrane permeability due to reduced oxidative metabolism .

PROTAC Compound 5g (Jianzhang Yang et al.)

- Structure: Features a trans-cyclohexylamino group linked to a benzyl-ureido-phenylpiperazine scaffold and a PROTAC warhead (dioxopiperidinyl isoindolinone).

- Key Differences :

- PROTAC Design : Incorporates a ubiquitin ligase-recruiting moiety absent in the target compound, enabling targeted protein degradation (e.g., CDK12/13) rather than direct inhibition.

- Ureido Linker : Enhances rigidity and binding specificity compared to the carboxamide linker in the target compound .

- Activity: Demonstrated dual CDK12/CDK13 degradation with DC₅₀ values <10 nM, highlighting its superiority in protein degradation over non-PROTAC analogs.

BK76135 (2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide)

- Structure: Retains the trans-cyclohexyloxy-3-cyanopyrazine core but substitutes the isoquinoline carboxamide with a pyrrole-acetamide group.

- Molecular Weight : 325.3651 g/mol (vs. ~394 g/mol for the target compound).

- Lower Molecular Weight: May enhance oral bioavailability but reduce target engagement due to fewer interaction sites .

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

- Structure: Shares the tetrahydroisoquinoline carboxamide group but incorporates a piperidinyl-triazolylmethyl-chlorophenyl system.

- Key Differences :

Comparative Data Table

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an isoquinoline core linked to a cyclohexyl group substituted with a cyanopyrazine moiety. Its structural complexity is indicative of its potential interactions within biological systems.

Molecular Formula and Weight

- Molecular Formula: C19H20N4O2

- Molecular Weight: 336.39 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These activities are often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Cytotoxicity

A study assessing the cytotoxic effects of various isoquinoline derivatives on cancer cell lines demonstrated that certain modifications in the structure could enhance their potency. The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, revealing an IC50 value in the low micromolar range for specific cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(substituted isoquinoline) | A549 (lung cancer) | 5.2 |

| N-(substituted isoquinoline) | MCF7 (breast cancer) | 6.8 |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural components, particularly the cyanopyrazine moiety, are known to interact with bacterial DNA, potentially inhibiting replication.

Case Study: Antimicrobial Efficacy

In vitro tests against various bacterial strains have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies suggest moderate absorption with a half-life suitable for once-daily dosing.

Absorption and Distribution

The compound shows good solubility in organic solvents but limited solubility in water, which may affect its bioavailability. Further research into formulation strategies could enhance its therapeutic efficacy.

Metabolism

Metabolic studies indicate that the compound undergoes phase I metabolic reactions primarily through cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.